molecular formula C14H18N2O6 B4951837 5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one

5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one

Cat. No.: B4951837
M. Wt: 310.30 g/mol
InChI Key: FAEBZOJHRLNECM-UHFFFAOYSA-N
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Description

5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one is a synthetic organic compound characterized by the presence of a nitro group, a trimethoxyphenyl group, and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one typically involves a multi-step process. One common method is the Mannich condensation reaction, which involves the reaction of an aldehyde, an amine, and a ketone. For this compound, the starting materials include 3,4,5-trimethoxybenzaldehyde, nitroethane, and piperidin-2-one. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-Amino-6-(3,4,5-trimethoxyphenyl)piperidin-2-one.

    Reduction: 5-Nitroso-6-(3,4,5-trimethoxyphenyl)piperidin-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The trimethoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylpiperidin-4-one: Similar structure but lacks the nitro group.

    5-Nitro-2,3-dimethoxyphenylpiperidin-2-one: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

5-Nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one is unique due to the presence of both the nitro group and the trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-nitro-6-(3,4,5-trimethoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-20-10-6-8(7-11(21-2)14(10)22-3)13-9(16(18)19)4-5-12(17)15-13/h6-7,9,13H,4-5H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEBZOJHRLNECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(CCC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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